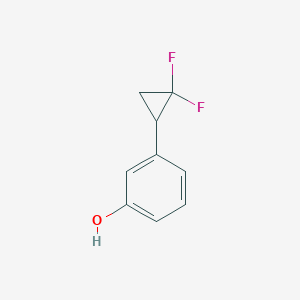
3-(2,2-二氟环丙基)酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluorocyclopropyl)phenol, also known as DFCP, is a chemical compound with the molecular formula C9H8F2O and a molecular weight of 170.16 . It has garnered interest in the scientific community for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 3-(2,2-Difluorocyclopropyl)phenol is 1S/C9H8F2O/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8,12H,5H2 . This indicates that the molecule consists of a phenol group (an aromatic ring with a hydroxyl group) and a 2,2-difluorocyclopropyl group .Physical And Chemical Properties Analysis
Phenols are generally colorless liquids or solids, but they can turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Phenols are readily soluble in water due to their ability to form hydrogen bonding .科学研究应用
改进的合成技术
酚类化合物(如 3-(2,2-二氟环丙基)苯酚)的合成工艺随着时间的推移而得到优化。例如,通过涉及硝化、还原、重氮化和水解的过程,实现了 3-三氟甲基苯酚的改进合成,从而提高了产率和纯度 (张志海,2010)。
药物发现中的化学和应用
氟代环丙烷(如 3-(2,2-二氟环丙基)苯酚中存在的氟代环丙烷)因其独特的化学性质而受到认可。报道了一种芳基 α,β,β-三氟环丙烷的通用路线,展示了它们作为药物发现新基序的潜力,因为它们具有与 -CF3 相似的亲脂性,尽管有三个碳原子 (C. Thomson 等,2018)。
对苯氧自由基的影响
研究了 1,1,1,3,3,3-六氟丙烷-2-醇等物质与苯氧自由基的相互作用,揭示了苯氧超精细分裂常数的显着变化。这表明电子自旋密度的重新分布很大,这对于理解酚类化合物在各种化学环境中的行为至关重要 (M. Lucarini 等,2003)。
在材料科学中的应用
已经对酚类化合物在制造高效有机发光二极管 (OLED) 中的用途进行了研究。一项研究使用酚配体开发了新的杂配铱 (III) 配合物,从而产生了具有高光致发光量子效率的绿色磷光体。这为显示技术和照明领域开辟了潜在应用 (尹晋等,2014)。
药理和生物学效应
绿原酸是一种酚类化合物,其广泛的生物和药理效应(包括抗氧化活性以及治疗心血管疾病和糖尿病等各种疾病的潜力)已被广泛研究。这表明酚类化合物在健康和医学中的广泛影响 (M. Naveed 等,2018)。
作用机制
Target of Action
As a phenolic compound, it may interact with various cellular components, including proteins and enzymes, influencing their function .
Mode of Action
Phenolic compounds, in general, are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Phenolic compounds are known to regulate several pathways, particularly those related to oxidative stress . They can modulate the activity of biological antioxidants and antioxidant enzymes, contributing to the maintenance of cellular health .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by various factors, including their chemical structure, the presence of other compounds, and the individual’s physiological conditions .
Result of Action
Phenolic compounds are known to exert antioxidant effects, which can protect cells from oxidative stress . They can also influence gene expression and modulate various cellular pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,2-Difluorocyclopropyl)phenol. For instance, the toxicity of phenol, a related compound, to filamentous fungi was found to be potentiated by salinity at levels comparable to those occurring in estuarine and off-shore marine waters . The effect of temperature on the response of the fungi to phenol was highly variable .
属性
IUPAC Name |
3-(2,2-difluorocyclopropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKXVUBTZARHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1889886-89-8 |
Source


|
| Record name | 3-(2,2-difluorocyclopropyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)
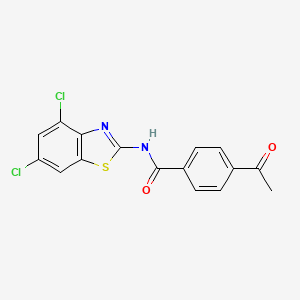
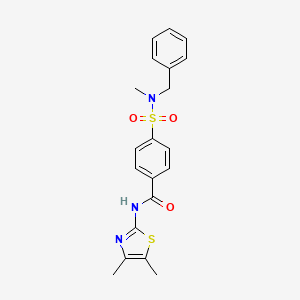
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2845722.png)
![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2845723.png)
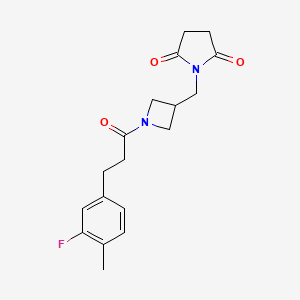

![1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2845727.png)
![Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate](/img/structure/B2845728.png)
![[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2845733.png)
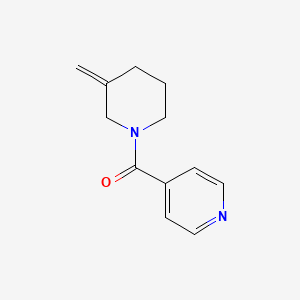
![2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2845735.png)

